molecular formula C21H26N2O2 B3033192 Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane CAS No. 942150-85-8

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane

Cat. No.: B3033192
CAS No.: 942150-85-8
M. Wt: 338.4 g/mol
InChI Key: OEENWGJJSQGRID-UHFFFAOYSA-N
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Description

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two 6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl groups connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane typically involves the following steps:

    Formation of 6-methoxy-3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Methoxylation: The resulting 3,4-dihydroisoquinoline is then methoxylated using methanol and a suitable catalyst.

    Coupling Reaction: Finally, two molecules of 6-methoxy-3,4-dihydroisoquinoline are coupled using formaldehyde under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane can undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: It serves as a probe for studying the biological activity of isoquinoline compounds.

    Industry: Used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the isoquinoline ring system play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3,4-dihydroisoquinoline
  • Bis(3,4-dihydroisoquinolin-2(1H)-yl)methane
  • 1,2-bis(3-fluorophenyl)-6-methoxy-3,4-dihydroisoquinolin-2-ium iodide

Uniqueness

Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane is unique due to the presence of two 6-methoxy-3,4-dihydroisoquinoline units connected by a methylene bridge, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-methoxy-2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-24-20-5-3-18-13-22(9-7-16(18)11-20)15-23-10-8-17-12-21(25-2)6-4-19(17)14-23/h3-6,11-12H,7-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEENWGJJSQGRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)CN3CCC4=C(C3)C=CC(=C4)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635071
Record name 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942150-85-8
Record name 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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